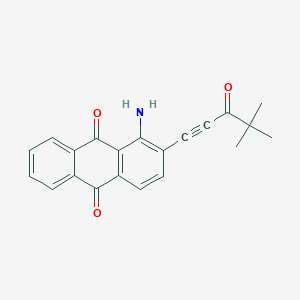![molecular formula C21H25BrN2O3S B11496423 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B11496423.png)
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final step involves the sulfonation of the indole derivative with a sulfonyl chloride reagent to introduce the sulfonamide group .
Analyse Chemischer Reaktionen
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group enhances the compound’s ability to interact with biological molecules, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A simpler brominated indole used in various chemical syntheses.
The uniqueness of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3,5-TRIMETHYLBENZENE-1-SULFONAMIDE lies in its combination of a brominated indole and a sulfonamide group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C21H25BrN2O3S |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H25BrN2O3S/c1-12-10-20(13(2)14(3)21(12)27-5)28(25,26)23-9-8-17-15(4)24-19-7-6-16(22)11-18(17)19/h6-7,10-11,23-24H,8-9H2,1-5H3 |
InChI-Schlüssel |
HWTHZSBABUNTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11496344.png)
![Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-](/img/structure/B11496353.png)
![5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole](/img/structure/B11496358.png)
![4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496363.png)
![5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B11496371.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)

![6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11496393.png)
![2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B11496399.png)
![5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11496404.png)
![1-(furan-2-ylmethyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496413.png)
![4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11496416.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B11496429.png)
![4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11496431.png)
